molecular formula C9H12ClNO2 B3406740 Methyl 3-amino-2-methylbenzoate hydrochloride CAS No. 383677-37-0

Methyl 3-amino-2-methylbenzoate hydrochloride

Cat. No.: B3406740
CAS No.: 383677-37-0
M. Wt: 201.65
InChI Key: BWUOORRNWXAHDX-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-methylbenzoate hydrochloride is an organic compound with the molecular formula C9H11NO2·HCl. It is a derivative of benzoic acid where a methyl group is attached to the second carbon of the benzene ring, an amino group is attached to the third carbon, and the carboxylic acid group is esterified with methanol. This compound is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • From 2-Methylbenzoic Acid: The compound can be synthesized by first converting 2-methylbenzoic acid to its corresponding acid chloride using thionyl chloride (SOCl2). The acid chloride is then reacted with methylamine to form methyl 3-amino-2-methylbenzoate, which is subsequently treated with hydrochloric acid to yield the hydrochloride salt.

  • From 3-Aminobenzoic Acid: Another method involves starting with 3-aminobenzoic acid, which undergoes esterification with methanol in the presence of an acid catalyst to form methyl 3-aminobenzoate. The resulting compound is then methylated at the ortho position to introduce the methyl group, followed by treatment with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as nitro compounds or carboxylic acids.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine or reduce the carboxylic acid group to an alcohol.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

  • Substitution: Nucleophiles such as halides (Cl-, Br-) and strong bases (NaOH, KOH) are typically employed.

Major Products Formed:

  • Oxidation: Nitro derivatives, carboxylic acids.

  • Reduction: Amines, alcohols.

  • Substitution: Halogenated compounds, substituted amines.

Scientific Research Applications

Methyl 3-amino-2-methylbenzoate hydrochloride is widely used in scientific research due to its versatile chemical properties. It serves as a building block in organic synthesis, a reagent in chemical reactions, and a precursor for various pharmaceuticals and biologically active compounds. Its applications include:

  • Chemistry: Used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

  • Biology: Employed in the study of enzyme mechanisms and as a tool in molecular biology research.

  • Medicine: Utilized in the development of new drugs and therapeutic agents.

  • Industry: Applied in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl 3-amino-2-methylbenzoate hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may act as an intermediate in the synthesis of drugs that target specific molecular pathways. The compound can interact with enzymes, receptors, or other biological targets to modulate biological processes.

Molecular Targets and Pathways Involved:

  • Enzymes: May inhibit or activate specific enzymes involved in metabolic pathways.

  • Receptors: Can bind to receptors and modulate their activity, leading to therapeutic effects.

  • Pathways: Involved in various biochemical pathways, influencing cellular functions and signaling.

Comparison with Similar Compounds

  • Methyl 3-aminobenzoate hydrochloride: Similar structure but lacks the methyl group at the ortho position.

  • Methyl 2-amino-3-methylbenzoate hydrochloride: Similar structure but with the amino group at the ortho position instead of the meta position.

Properties

IUPAC Name

methyl 3-amino-2-methylbenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-6-7(9(11)12-2)4-3-5-8(6)10;/h3-5H,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWUOORRNWXAHDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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